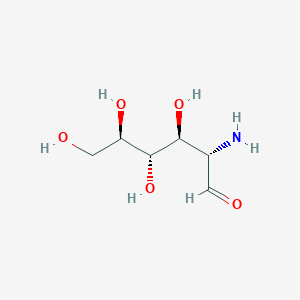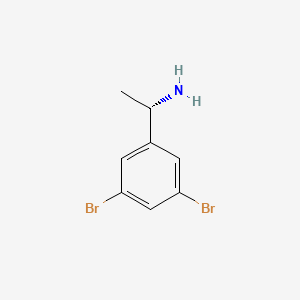
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is an organic compound characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine typically involves the bromination of a precursor compound followed by the introduction of the amine group. One common method is the bromination of a-methyl-benzenemethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzoic acids, while reduction can produce debrominated amines.
Aplicaciones Científicas De Investigación
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-benzylamine: Similar structure but lacks the methyl group.
3,5-Dibromo-phenethylamine: Similar structure with an ethyl group instead of a methyl group.
3,5-Dibromo-aniline: Similar structure but with an amino group directly attached to the benzene ring.
Uniqueness
(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
911426-09-0 |
|---|---|
Fórmula molecular |
C8H9Br2N |
Peso molecular |
278.97 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dibromophenyl)ethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1 |
Clave InChI |
DWZJEVRHNGHMTL-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC(=C1)Br)Br)N |
SMILES canónico |
CC(C1=CC(=CC(=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


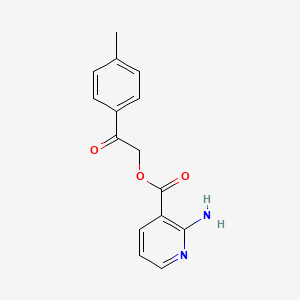
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
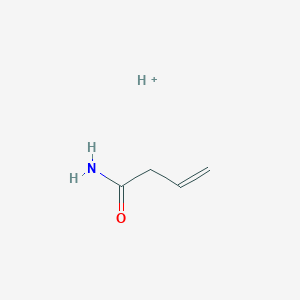
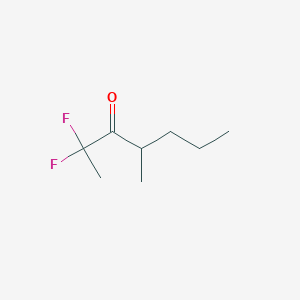

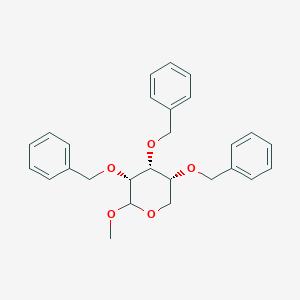

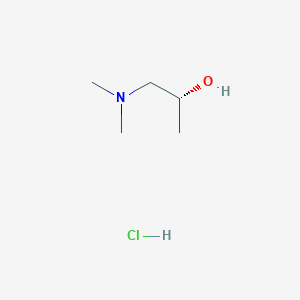

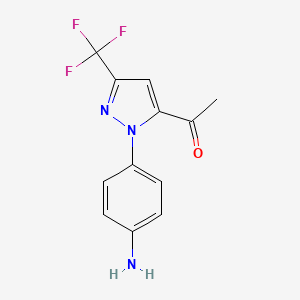
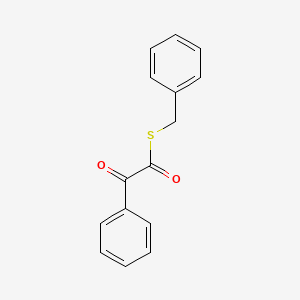
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
